N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methyl groups and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dimethylbenzoic acid with 3-methyl-1,1-dioxo-1lambda6-thiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiolane ring can be reduced to alcohols.
Substitution: The methyl groups on the benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: Lacks the thiolane ring and has different reactivity and applications.
3,5-dimethylbenzamide: Similar core structure but without the thiolane ring, leading to different chemical properties.
Thiolan-3-yl derivatives: Compounds with similar thiolane rings but different substituents on the benzamide core.
Uniqueness
N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to the combination of its benzamide core and the thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide. Its molecular formula is C12H15N1O3S, with a molecular weight of approximately 241.32 g/mol. The chemical structure includes a benzamide moiety and a thiolane derivative, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates various potential benefits:
Anticancer Activity
One notable study demonstrated that derivatives of benzamides exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar in structure to this compound were found to inhibit the growth of MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 3.01 µM to 11.09 µM . This suggests that this compound may exhibit similar anticancer properties.
The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation . Further mechanistic studies are warranted to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
Study 1 | MDA-MB-231 | 3.01 | Tubulin inhibition |
Study 2 | HCT-116 | 5.20 | Cell cycle arrest |
Study 3 | HT-29 | 9.13 | Apoptosis induction |
Study 4 | HeLa | 11.09 | G2/M phase arrest |
These findings indicate a promising avenue for further research into the therapeutic potential of this compound in oncology.
Properties
IUPAC Name |
N,3,5-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-7-12(2)9-13(8-11)14(17)16(4)15(3)5-6-20(18,19)10-15/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVRXTWANZSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.